Lipophilicity Advantage Over the Unsubstituted Lactam
The (7R)-7-methyl substitution raises the calculated logP to 1.2, compared with 0.06 for the parent 2-azaspiro[4.4]nonan-3-one lacking the methyl group . This 1.14 log-unit increase directly enhances predicted membrane permeability while retaining a favorable topological polar surface area (29.1 Ų) identical to the unsubstituted scaffold.
| Evidence Dimension | Calculated octanol–water partition coefficient (XlogP/LogP) |
|---|---|
| Target Compound Data | XlogP = 1.2 |
| Comparator Or Baseline | 2-Azaspiro[4.4]nonan-3-one: LogP = 0.06 |
| Quantified Difference | +1.14 log units |
| Conditions | Predicted values from Chem960 (target) and ChemSpider/ACD/Labs (comparator) |
Why This Matters
For procurement in lead optimization, this difference allows scientists to select a scaffold with intrinsically higher membrane permeability without introducing additional rotatable bonds or H-bond donors that could compromise selectivity.
